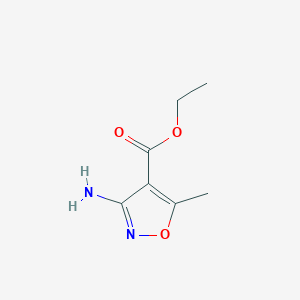![molecular formula C12H16N2O3S B2551478 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 941935-17-7](/img/structure/B2551478.png)
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, also known as MS023, is a chemical compound that has gained attention for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Environmental Applications and Methane Conversion
Methane Oxidation and Emission in Soils : Methane (CH4) production and mitigation in various environments, especially soils, have been a significant area of research. Methane is a potent greenhouse gas, and understanding its production and mitigation mechanisms is crucial for environmental management. Studies have identified factors affecting methane production in soils, including the impact of fertilizers and soil management practices. Techniques to reduce methane emissions involve optimizing soil conditions and fertilizer use to minimize the suppression of methanotrophic bacteria, which play a critical role in methane oxidation (Mishra, Shukla, & Shukla, 2018).
Advanced Oxidation Processes (AOPs) : The potential of persulfate-based AOPs as alternatives to traditional hydrogen peroxide-based processes for water treatment and environmental remediation has been explored. These processes, which may involve different in-situ generated oxidants such as sulfate radical and singlet oxygen, offer promising avenues for the degradation of a wide range of organic pollutants in water systems. However, the activation mechanisms of peroxymonosulfate and peroxydisulfate, along with the formation pathways of oxidizing species, are areas requiring further investigation to optimize these technologies for practical use (Lee, von Gunten, & Kim, 2020).
Biological and Biochemical Research
Methanotrophic Bacteria and Methane Utilization : Research into methanotrophs, bacteria capable of using methane as their sole carbon source, highlights the potential biotechnological applications of these organisms. Methanotrophs can be utilized for producing single-cell protein, biopolymers, and other valuable compounds using methane, thereby offering an environmentally friendly method of converting a potent greenhouse gas into useful products. This area of research underscores the importance of understanding and leveraging the biological processes involved in methane conversion to address environmental challenges (Strong, Xie, & Clarke, 2015).
Zukünftige Richtungen
The pyrrolidine ring, a key feature of “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the design of new pyrrolidine compounds with different biological profiles will likely continue to leverage this versatile scaffold .
Wirkmechanismus
The presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring, a phenomenon called "pseudorotation" . This can influence how the compound interacts with its targets.
The compound also contains a phenyl group, which is a common feature in many drugs and can contribute to the compound’s pharmacokinetic properties. The phenyl group can enhance the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-8-10(13-18(2,16)17)5-6-11(9)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEWGZMYZKGLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)






![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)

![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)

